
N'-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1-(4-propoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the dihydropyrimidine family. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of the propoxybenzyl group and the dihydropyrimidine core suggests potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(4-propoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Appropriate benzyl derivatives and pyrimidine precursors.
Reaction Steps:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for cost-effectiveness and efficiency. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-1-(4-propoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Formation of reduced analogs.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis.
Biology: Studying its effects on biological systems.
Medicine: Potential therapeutic uses due to its pharmacological properties.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 5-Methyl-1-(4-propoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include modulation of biochemical processes, inhibition of specific enzymes, or binding to receptor sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihydropyrimidines: A class of compounds with similar core structures.
Benzyl Derivatives: Compounds with benzyl groups attached to various functional groups.
Uniqueness
5-Methyl-1-(4-propoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione is unique due to the specific combination of its functional groups, which may confer distinct biological and chemical properties compared to other dihydropyrimidines and benzyl derivatives.
Propriétés
Numéro CAS |
62554-12-5 |
|---|---|
Formule moléculaire |
C15H20N2O3 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
5-methyl-1-[(4-propoxyphenyl)methyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C15H20N2O3/c1-3-8-20-13-6-4-12(5-7-13)10-17-9-11(2)14(18)16-15(17)19/h4-7,11H,3,8-10H2,1-2H3,(H,16,18,19) |
Clé InChI |
FUOJSAGKFGAMRV-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)CN2CC(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


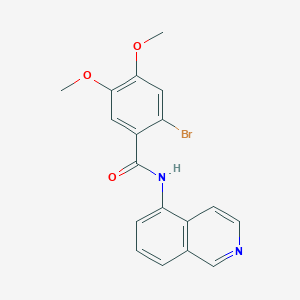
![Ethyl 1-benzoyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12903097.png)
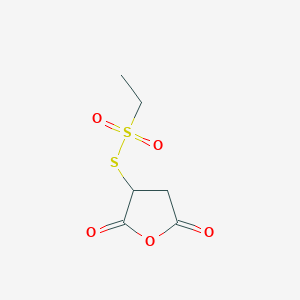
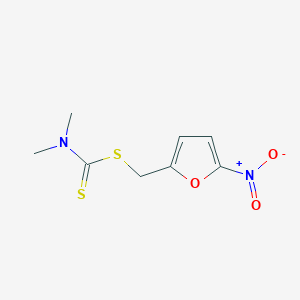
![4-[(4-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12903106.png)

![Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-](/img/structure/B12903120.png)
![1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one](/img/structure/B12903122.png)
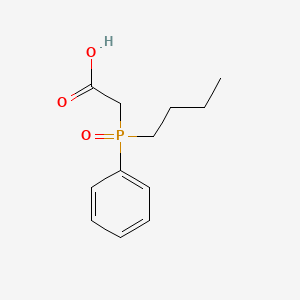

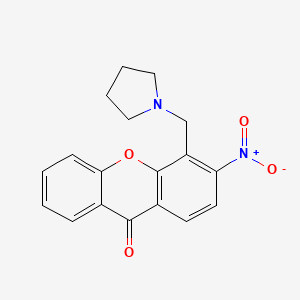
![3-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,2-benzoxazole](/img/structure/B12903154.png)
![1,3-Benzenediol, 4-[1-(4-bromophenyl)-6-hydroxy-1H-indazol-3-yl]-](/img/structure/B12903158.png)

